

5-methoxy-1,3,4-thiadiazol-2(3H)-one chemical properties

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Compound of Interest

Compound Name: 5-methoxy-1,3,4-thiadiazol-2(3H)-one

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An In-Depth Technical Guide to the Chemical Properties of **5-methoxy-1,3,4-thiadiazol-2(3H)-one**

Executive Summary

This technical guide provides a comprehensive analysis of the chemical properties, synthesis, reactivity, and spectroscopic characterization of **5-methoxy-1,3,4-thiadiazol-2(3H)-one** (CAS No. 17605-27-5). As a key heterocyclic scaffold, the 1,3,4-thiadiazole ring is a cornerstone in the development of a wide array of pharmacologically and agriculturally significant molecules. [1][2][3] This document delves into the specific attributes of the 5-methoxy substituted derivative, offering field-proven insights and detailed protocols for researchers, medicinal chemists, and professionals in drug development. We will explore its molecular architecture, predictable reactivity, and the analytical methodologies required for its unequivocal identification, grounding all claims in authoritative literature.

Introduction: The Significance of the 1,3,4-Thiadiazole Core

The 1,3,4-thiadiazole nucleus is a five-membered aromatic heterocycle renowned for its stability and versatile biological activity.[4] Its derivatives are integral to numerous commercial drugs and agrochemicals, exhibiting a broad spectrum of activities including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties.[2][4][5] The compound **5**-

methoxy-1,3,4-thiadiazol-2(3H)-one is a specific derivative that serves as a valuable intermediate in organic synthesis.^[6] Notably, it is a precursor in the synthesis of herbicides such as fluthiacet-ethyl, highlighting its industrial relevance.^[7] Understanding its core chemical properties is therefore paramount for leveraging its synthetic potential and exploring new applications.

Molecular Structure and Physicochemical Properties

Chemical Identity and Tautomerism

5-methoxy-1,3,4-thiadiazol-2(3H)-one is a substituted thiadiazole that exists in a tautomeric equilibrium between the ketone form (amide) and the enol form (hydroxy). The "(3H)" designation in the IUPAC name specifies that the proton is located on a ring nitrogen, favoring the ketone tautomer in the solid state, a fact confirmed by crystallographic data.^{[7][8]}

The potential tautomeric forms are illustrated below:

Caption: Tautomeric equilibrium of the title compound.

Crystallographic and Structural Analysis

Single-crystal X-ray diffraction studies provide the most definitive structural information. Analysis of **5-methoxy-1,3,4-thiadiazol-2(3H)-one** reveals a nearly planar ring structure.^{[7][8]} In the solid state, the molecules are interconnected through N—H···O hydrogen bonds, forming stacked layers.^{[7][8]} This intermolecular hydrogen bonding significantly influences the compound's physical properties, such as its melting point and solubility.

Physicochemical Data Summary

The core physicochemical properties are essential for designing experimental conditions, including reaction solvent selection and purification strategies.

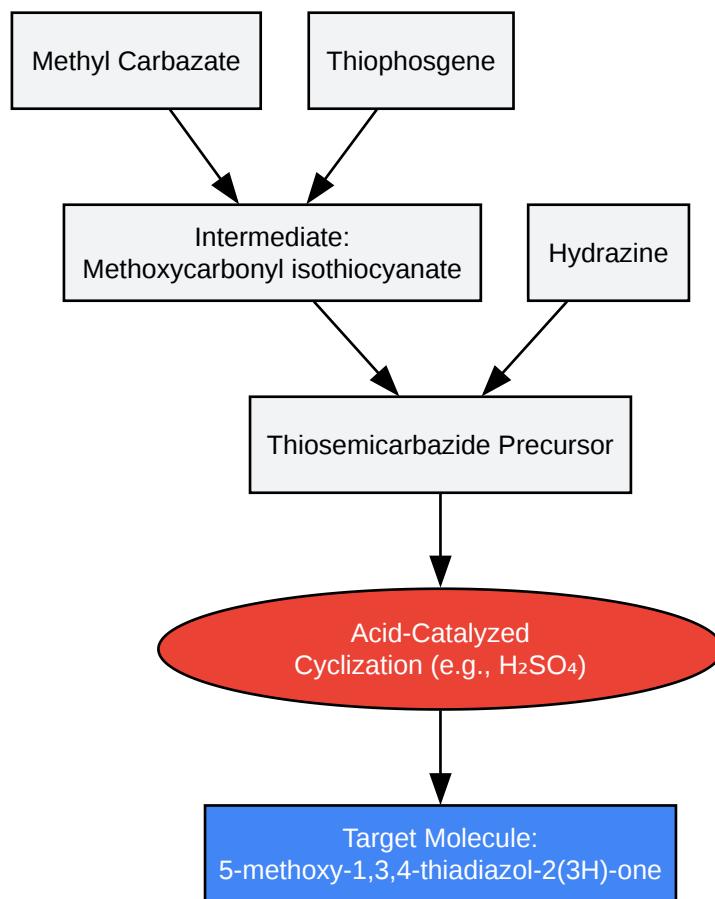
| Property | Value | Source |
|-------------------|---|---|
| CAS Number | 17605-27-5 | [9] |
| Molecular Formula | C ₃ H ₄ N ₂ O ₂ S | [10] |
| Molecular Weight | 132.14 g/mol | |
| Appearance | Solid (predicted) | - |
| Crystal System | Hexagonal | [7] [8] |
| GHS Hazard Codes | H301 (Toxic if swallowed), H411 (Toxic to aquatic life) | [10] |

Synthesis and Purification

The synthesis of 1,3,4-thiadiazole derivatives typically involves the cyclization of thiosemicarbazide precursors.[\[11\]](#)[\[12\]](#) A reliable pathway for **5-methoxy-1,3,4-thiadiazol-2(3H)-one** can be logically designed from commercially available starting materials.

Proposed Synthetic Pathway

The synthesis can be envisioned as a two-step process involving the formation of a thiosemicarbazide intermediate followed by an acid-catalyzed cyclodehydration.



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Caption: Proposed synthetic route for the target molecule.

Experimental Protocol: Synthesis

This protocol is a representative procedure based on established methods for 1,3,4-thiadiazole synthesis.[11][12]

Step 1: Synthesis of 1-(Methoxycarbonyl)thiosemicarbazide

- Reagents & Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, dissolve methyl carbazole (1.0 eq) in a suitable solvent like dichloromethane (DCM). Cool the solution to 0 °C in an ice bath.
- Reaction: Add thiophosgene (1.0 eq) dropwise to the cooled solution over 30 minutes, maintaining the temperature below 5 °C. The causality here is to control the exothermic reaction and prevent side product formation.

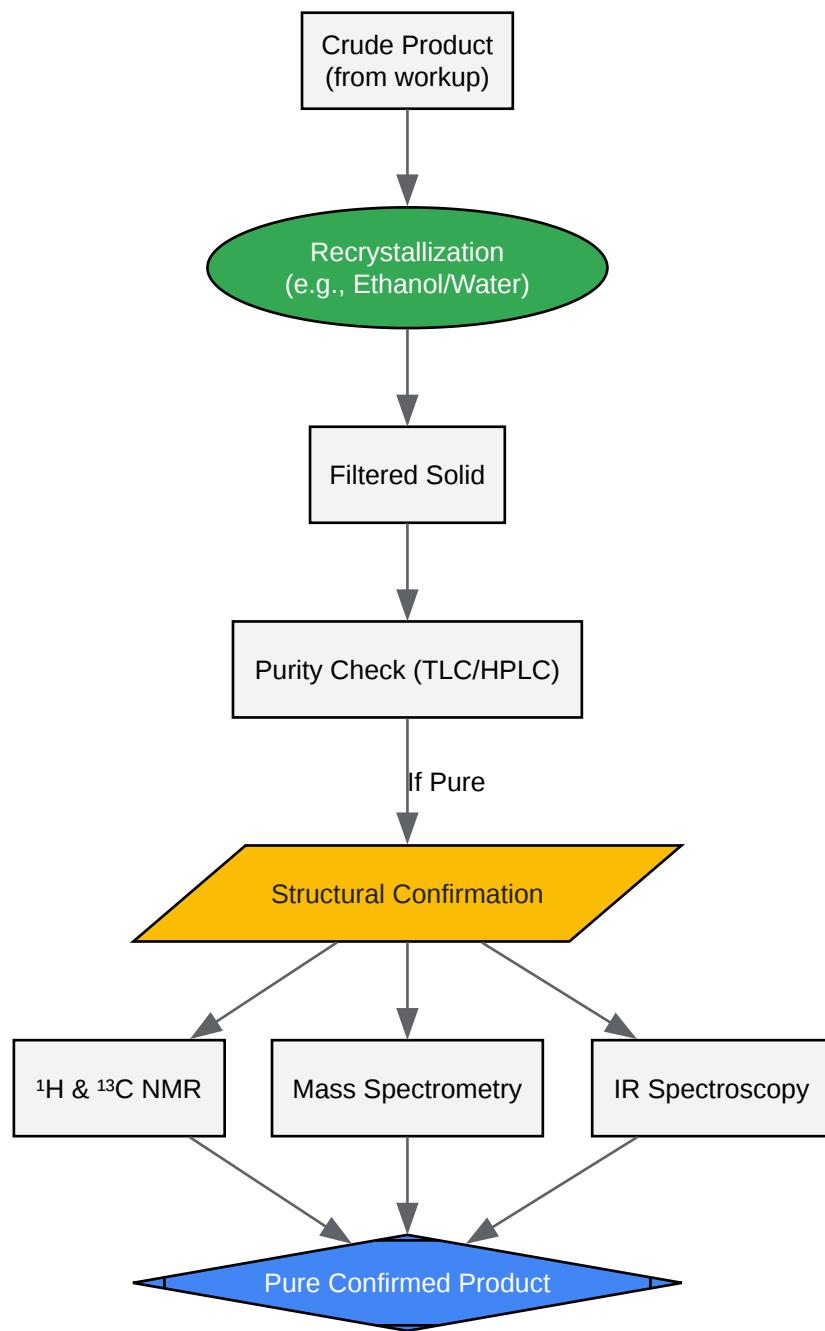
- **Intermediate Formation:** Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours. This forms a methoxycarbonyl isothiocyanate intermediate.
- **Thiosemicarbazide Formation:** Cool the mixture again to 0 °C and add hydrazine hydrate (1.1 eq) dropwise.
- **Workup:** After stirring for 3 hours at room temperature, the resulting precipitate is collected by filtration, washed with cold DCM, and dried under vacuum to yield the thiosemicarbazide precursor.

Step 2: Cyclization to **5-methoxy-1,3,4-thiadiazol-2(3H)-one**

- **Reagents & Setup:** Carefully add the dried thiosemicarbazide precursor (1.0 eq) in small portions to pre-cooled (0 °C) concentrated sulfuric acid (5-10 volumes). The use of a strong dehydrating acid is critical for efficient intramolecular cyclization.[11]
- **Reaction:** Stir the mixture at room temperature for 12-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
- **Workup:** Pour the reaction mixture slowly onto crushed ice with vigorous stirring. The precipitated solid is the crude product.
- **Purification:** Collect the solid by filtration, wash thoroughly with cold water until the filtrate is neutral, and dry. Recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain the purified product.

Characterization and Purification Workflow

A systematic workflow is essential to ensure the identity and purity of the final compound.



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Caption: Standard workflow for purification and characterization.

Chemical Reactivity and Mechanistic Insights Electronic Landscape of the Ring

The 1,3,4-thiadiazole ring is an electron-deficient aromatic system.[13] This deficiency is due to the inductive effect of the electronegative sulfur atom and the two pyridine-like nitrogen atoms, which withdraw electron density from the carbon atoms at the C2 and C5 positions.[13] Consequently, these carbon positions are electrophilic and susceptible to nucleophilic attack, especially if a good leaving group is present.[1][13]

Reactivity Map

The inherent electronic properties dictate the molecule's reactivity. The nitrogen atoms, possessing lone pairs of electrons, are the primary sites for electrophilic attack (e.g., alkylation or acylation), while the C2 and C5 carbons are targets for nucleophiles.[13]

Caption: Key sites for nucleophilic and electrophilic attack.

Influence of Substituents

- 5-Methoxy Group (-OCH₃): This is an electron-donating group through resonance, which can partially mitigate the electron deficiency of the ring system. It influences the reactivity of the adjacent C5 carbon.
- 2-Oxo Group (C=O): In its keto form, the carbonyl group is electron-withdrawing, further increasing the electrophilicity of the C2 carbon. The adjacent N-H proton is acidic and can be deprotonated by a base, facilitating N-alkylation or other reactions at the nitrogen.

Spectroscopic Characterization

Unequivocal structural confirmation relies on a combination of modern spectroscopic techniques.[14] While a dedicated spectrum for the title compound is not widely published, we can predict its features based on extensive data from closely related 1,3,4-thiadiazole derivatives.[11][15][16][17]

Predicted Spectroscopic Data

| Technique | Predicted Chemical Shifts / Frequencies | Rationale & Comparative Insights |
|---------------------|--|---|
| ¹ H NMR | $\delta \sim 3.9\text{-}4.1 \text{ ppm (s, 3H, -OCH}_3)$ $\delta \sim 10\text{-}12 \text{ ppm (br s, 1H, -NH)}$ | The methoxy protons are expected in this region based on similar structures.[15][18] [19] The N-H proton of the amide is typically deshielded and appears as a broad singlet, which may exchange with D ₂ O.[11][15] |
| ¹³ C NMR | $\delta \sim 170\text{-}180 \text{ ppm (C5)}$ $\delta \sim 160\text{-}168 \text{ ppm (C2, C=O)}$ $\delta \sim 55\text{-}60 \text{ ppm (-OCH}_3)$ | The carbon atoms of the thiadiazole ring are characteristically downfield due to the influence of the heteroatoms.[16] The methoxy carbon signal is highly conserved across various molecules.[11][16] |
| IR (KBr) | $\sim 3200\text{-}3300 \text{ cm}^{-1}$ (N-H stretch) $\sim 2950 \text{ cm}^{-1}$ (C-H stretch, sp ³) $\sim 1680\text{-}1710 \text{ cm}^{-1}$ (C=O stretch, amide) $\sim 1600 \text{ cm}^{-1}$ (C=N stretch) $\sim 1250 \text{ cm}^{-1}$ (C-O stretch) | These frequencies correspond to the key functional groups. The strong C=O band is a definitive feature of the keto tautomer.[15][17] |
| Mass Spec (EI) | $m/z 132$ (M ⁺) Key fragments: [M-CH ₃] ⁺ , [M-OCH ₃] ⁺ , [M-CO] ⁺ | The molecular ion peak corresponding to the molecular weight (132.14) is expected. Fragmentation would likely involve the loss of the methyl or methoxy radical, and other characteristic cleavages of the heterocyclic ring. |

Applications in Research and Development

Core Utility as a Synthetic Intermediate

The primary documented application of **5-methoxy-1,3,4-thiadiazol-2(3H)-one** is its role as a building block in multi-step syntheses.^[6] Its bifunctional nature (electrophilic carbons, nucleophilic nitrogen) allows for sequential and regioselective introduction of various substituents, making it a versatile platform for generating molecular diversity.

Potential Biological and Pharmacological Relevance

While this specific molecule is not commercialized as an active agent, the 1,3,4-thiadiazole scaffold is a "privileged structure" in medicinal chemistry. Derivatives have shown potent activity in numerous areas:

- **Anticancer:** Many thiadiazole derivatives exhibit cytotoxic activity against various cancer cell lines, including breast cancer.^{[5][11][15]}
- **Antimicrobial:** The scaffold is present in compounds with significant antibacterial and antifungal properties.^{[6][20]}
- **Enzyme Inhibition:** Certain derivatives are known to be potent inhibitors of enzymes like carbonic anhydrase and Abl tyrosine kinase.^{[4][21]}

The methoxy and oxo substituents on the title compound provide handles for further chemical modification to explore these potential activities, forming a basis for structure-activity relationship (SAR) studies.^[21]

Conclusion

5-methoxy-1,3,4-thiadiazol-2(3H)-one is a structurally well-defined heterocyclic compound with a rich and predictable chemical reactivity profile. Its electron-deficient core, modulated by its methoxy and oxo substituents, makes it a valuable and versatile intermediate for organic synthesis. The detailed synthetic and analytical protocols provided in this guide offer a robust framework for its preparation and characterization. For scientists in drug discovery and agrochemical development, this molecule represents a promising starting point for the design of novel, biologically active agents built upon the proven 1,3,4-thiadiazole scaffold.

References

- Sionkowska, M., et al. (2022). Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. *Molecules*, 27(20), 7016.
- Jubie, S., et al. (2017). Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles. *Journal of Pharmaceutical Sciences and Research*, 9(9), 1435-1443.
- **5-Methoxy-1,3,4-thiadiazol-2(3H)-one.** (n.d.). LookChem.
- Al-Ezzy, R. M. M., et al. (2021). Preparations, Reactions and Biological Activities of 1,3,4-Thiadiazole Derivatives: Reviewing Study. ResearchGate.
- Gomha, S. M., et al. (2017). 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents. *Drug Design, Development and Therapy*, 11, 2979-2990.
- **5-Methoxy-1,3,4-thiadiazol-2(3H)-one.** (n.d.). PubChem.
- Sych, I., et al. (2015). SYNTHESIS OF 5-SUBSTITUTED 1,3,4-THIADIAZOL-2-YL-SULFANYLACETIC ACID DERIVATIVES. *Scripta Scientifica Pharmaceutica*, 2(2), 53-59.
- Biernasiuk, A., et al. (2021). 1,3,4-Thiadiazole-Containing Azo Dyes: Synthesis, Spectroscopic Properties and Molecular Structure. *Molecules*, 26(11), 3356.
- Introduction 1,3,4-Thiadiazole and its derivatives continue to be of a great interest. (n.d.).
- Sych, I., et al. (2017). Synthesis of 5-substituted 1,3,4-thiadiazol-2-yl-sulfanylacetic acid derivatives. ResearchGate.
- Banu, A., et al. (2011). Synthesis, spectroscopic and crystal structure analysis of 2-(4-fluorobenzyl)-6-(4-methoxyphenyl)imidazo[2,1-b][1][6][14]thiadiazole and its morpholinomethyl derivative. ResearchGate.
- El-Sayed, N. N. E., et al. (2018). Design, Synthesis, and Biological Evaluation of New 5-Substituted-1,3,4-thiadiazole-2-thiols as Potent Antioxidants. ResearchGate.
- Foroumadi, A., et al. (2016). New 5-(nitroheteroaryl)-1,3,4-thiadiazols containing acyclic amines at C-2: synthesis and SAR study for their antileishmanial activity. *Journal of Enzyme Inhibition and Medicinal Chemistry*, 31(sup2), 154-161.
- Gomha, S. M., et al. (2017). Synthesis of Some New 1,3,4-Thiadiazole, Thiazole and Pyridine Derivatives Containing 1,2,3-Triazole Moiety. *Molecules*, 22(1), 129.
- Zhang, W. Y., et al. (2012). **5-Methoxy-1,3,4-thiadiazol-2(3H)-one.** *Acta Crystallographica Section E: Structure Reports Online*, 68(Pt 2), o475.
- Al-Obaidi, A. S. M. (2016). Synthesis and identification of some derivatives of 1,3,4-thiadiazole. *Journal of Chemical and Pharmaceutical Research*, 8(8), 81-90.
- Ceylan, S., et al. (2022). Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. *RSC Advances*, 12(46), 30081-30094.
- Ghorab, M. M., et al. (2018). Synthesis characterization and docking studies of 1,3,4-thiadiazole and 1,2,4-triazole containing 3-methoxyquinoxalines. *Journal of Heterocyclic Chemistry*, 55(1), 159-166.

- Zhang, J., et al. (2018). 1,3,4-Thiadiazol-2-ylphenyl-1,2,4,5-tetrazines: efficient synthesis via Pinner reaction and their luminescent properties. Semantic Scholar.
- Stana, A., et al. (2022). New 1,3,4-Thiadiazole Derivatives with Anticancer Activity. International Journal of Molecular Sciences, 23(6), 2998.
- Zhang, W. Y., et al. (2012). **5-Methoxy-1,3,4-thiadiazol-2(3H)-one**. ResearchGate.
- da Rosa, G. G., et al. (2024). Mechanisms involved in the antidepressant-like action of orally administered 5-((4-methoxyphenyl)thio)benzo[*c*][12][14][21]thiadiazole (MTDZ) in male and female mice. Psychopharmacology (Berl).
- Methanol. (n.d.). PubChem.
- Dimethylformamide. (n.d.). PubChem.
- Garuti, L., et al. (2008). Discovery and SAR of 1,3,4-thiadiazole derivatives as potent Abl tyrosine kinase inhibitors and cytodifferentiating agents. Bioorganic & Medicinal Chemistry, 16(3), 1165-1175.
- Alanazi, A. M., et al. (2020). Synthesis, Characterization, and In Vivo Study of Some Novel 3,4,5-Trimethoxybenzylidene-hydrazinecarbothioamides and Thiadiazoles as Anti-Apoptotic Caspase-3 Inhibitors. Molecules, 25(18), 4229.
- Gomha, S. M., et al. (2017). Synthesis of Some New 1,3,4-Thiadiazole, Thiazole and Pyridine Derivatives Containing 1,2,3-Triazole Moiety. Molecules, 22(1), 129.

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Sources

- 1. Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. dspace.nuph.edu.ua [dspace.nuph.edu.ua]
- 4. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02435G [pubs.rsc.org]
- 5. New 1,3,4-Thiadiazole Derivatives with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lookchem.com [lookchem.com]

- 7. 5-Methoxy-1,3,4-thiadiazol-2(3H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. 5-Methoxy-1,3,4-thiadiazol-2(3H)-one | 17605-27-5 [chemicalbook.com]
- 10. 5-Methoxy-1,3,4-thiadiazol-2(3H)-one | C3H4N2O2S | CID 192940 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bu.edu.eg [bu.edu.eg]
- 13. Chemical Reactivity of 1,3,4-Thiadiazole_Chemicalbook [chemicalbook.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. 1,3,4-Thiadiazole-Containing Azo Dyes: Synthesis, Spectroscopic Properties and Molecular Structure [mdpi.com]
- 17. jocpr.com [jocpr.com]
- 18. tandfonline.com [tandfonline.com]
- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 20. Buy N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-[(2-methylpropyl)amino]-1,3-thiazole-4-carboxamide [smolecule.com]
- 21. Discovery and SAR of 1,3,4-thiadiazole derivatives as potent Abl tyrosine kinase inhibitors and cytodifferentiating agents - PubMed [pubmed.ncbi.nlm.nih.gov]
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